molecular formula C20H18N2O5S B11550134 (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-methoxyphenyl)(methyl)amino]methyl}-1,3-thiazolidine-2,4-dione

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-methoxyphenyl)(methyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B11550134
M. Wt: 398.4 g/mol
InChI Key: QOEGADVAYORKTK-VCHYOVAHSA-N
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Description

The compound (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-methoxyphenyl)(methyl)amino]methyl}-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a thiazolidine-2,4-dione core. This structure is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-methoxyphenyl)(methyl)amino]methyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Introduction of the Benzodioxole Group: This step involves the condensation of the thiazolidine-2,4-dione core with a benzodioxole derivative under basic conditions.

    Attachment of the Methoxyphenyl Group: This is typically done through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced using a suitable halide or sulfonate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bond in the benzodioxole moiety, resulting in the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidine-2,4-dione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its interactions with various enzymes and receptors, providing insights into its potential as a therapeutic agent.

Medicine

The compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-methoxyphenyl)(methyl)amino]methyl}-1,3-thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways, receptors on cell surfaces, and other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester that is widely used in organic synthesis.

    Acetylacetone: Another diketone that shares some structural similarities with the thiazolidine-2,4-dione core.

Uniqueness

What sets (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-methoxyphenyl)(methyl)amino]methyl}-1,3-thiazolidine-2,4-dione apart is its complex structure, which combines multiple functional groups. This complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H18N2O5S/c1-21(14-4-6-15(25-2)7-5-14)11-22-19(23)18(28-20(22)24)10-13-3-8-16-17(9-13)27-12-26-16/h3-10H,11-12H2,1-2H3/b18-10+

InChI Key

QOEGADVAYORKTK-VCHYOVAHSA-N

Isomeric SMILES

CN(CN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=O)C4=CC=C(C=C4)OC

Canonical SMILES

CN(CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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